1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom at the 1-position and a methyl group at the 5-position of the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-methoxyethylamine with 5-methylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolidine-2,4-diol.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
- **Substitution
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Properties
CAS No. |
105510-46-1 |
---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-5-6(10)8-7(11)9(5)3-4-12-2/h5H,3-4H2,1-2H3,(H,8,10,11) |
InChI Key |
VEQBOWIPQLDDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N1CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.